tppb
Overview
Description
TPPB is used in Biotrickling filter modeling for styrene abatement.
Mechanism of Action
Target of Action
TPPB, also known as (2S,5S)-(E,E)-8-(5-(4-(Trifluoromethyl)phenyl)-2,4-pentadienoylamino)benzolactam or alpha-APP Modulator, primarily targets Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
This compound acts as a potent activator of PKC . It modulates the activity of PKC, which in turn influences various cellular processes. For instance, this compound has been shown to enhance the non-amyloidogenic processing of the Amyloid Precursor Protein (APP), leading to an increase in the secretion of sAPPα . This modulation of APP processing is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease .
Biochemical Pathways
The primary biochemical pathway influenced by this compound is the APP processing pathway . By activating PKC, this compound promotes the non-amyloidogenic processing of APP, which results in the production of sAPPα . This process reduces the formation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Pharmacokinetics
Bryostatin-1, a compound with similar effects to this compound, produced a more rapid, potent, and sustained activation of α-secretase APP processing than this compound
Result of Action
The activation of PKC by this compound and the subsequent modulation of APP processing can have significant cellular effects. In particular, the increase in sAPPα secretion can potentially reduce the formation of Aβ peptides . This could have therapeutic implications for neurodegenerative diseases like Alzheimer’s disease, where Aβ peptides contribute to disease progression .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, in a study involving a two-liquid-phase partitioning bioreactor (this compound), the bioreactor environment improved the mass transfer and bioavailability of phenanthrene, accelerating its degradation While this study does not directly involve the compound this compound, it illustrates how environmental factors can influence the action of compounds in a bioreactor setting
Properties
IUPAC Name |
(2E,4E)-N-[(2S,5S)-5-(hydroxymethyl)-1-methyl-3-oxo-2-propan-2-yl-2,4,5,6-tetrahydro-1,4-benzodiazocin-8-yl]-5-[4-(trifluoromethyl)phenyl]penta-2,4-dienamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F3N3O3/c1-17(2)25-26(36)32-22(16-34)15-19-14-21(12-13-23(19)33(25)3)31-24(35)7-5-4-6-18-8-10-20(11-9-18)27(28,29)30/h4-14,17,22,25,34H,15-16H2,1-3H3,(H,31,35)(H,32,36)/b6-4+,7-5+/t22-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLVEMPZUIFSII-IHHOKICGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(CC2=C(N1C)C=CC(=C2)NC(=O)C=CC=CC3=CC=C(C=C3)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CC2=C(N1C)C=CC(=C2)NC(=O)/C=C/C=C/C3=CC=C(C=C3)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60433032 | |
Record name | alpha-APP Modulator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497259-23-1 | |
Record name | alpha-APP Modulator | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60433032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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